1,3-Dimethylxanthine calcium
Description
Properties
CAS No. |
37287-41-5 |
|---|---|
Molecular Formula |
C28H24Ca2N8O10 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
dicalcium;2-carboxyphenolate;1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/2C7H8N4O2.2C7H6O3.2Ca/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*8-6-4-2-1-3-5(6)7(9)10;;/h2*3,12H,1-2H3;2*1-4,8H,(H,9,10);;/q;;;;2*+2/p-4 |
InChI Key |
RDVKJCZNAMHCPS-UHFFFAOYSA-J |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Chemical and Physical Properties
Theophylline (B1681296) is an odorless, white crystalline powder with a bitter taste. nih.gov
Table 1: of 1,3-Dimethylxanthine
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈N₄O₂ wikipedia.org |
| Molecular Weight | 180.167 g·mol⁻¹ wikipedia.org |
| Melting Point | 270-274 °C |
| Solubility | Soluble to 25 mM in water rndsystems.com |
| pKa | 8.6 |
Synthesis and Manufacturing
Historically, theophylline (B1681296) was synthesized using the Traube method, which is a general method for creating purine (B94841) bases. chemicalbook.com A common modern synthesis approach involves reacting N,N-dimethylurea with cyanoacetic ether in the presence of acetic anhydride (B1165640) to produce cyanoacetylmethylurea. chemicalbook.com This intermediate is then cyclized to form 6-amino-1,3-dimethyluracil. chemicalbook.com Subsequent reactions involving nitric acid and then reduction lead to 5,6-diamino-1,3-dimethyluracil, which is then reacted with formamide (B127407) to yield theophylline. chemicalbook.com Other synthesis methods exist, including those starting from 6-aminouracil (B15529) and dimethyl sulphate. google.comgoogle.com
Molecular Interaction Studies of 1,3 Dimethylxanthine with Calcium and Other Biological Targets
Direct Calcium Ion Complexation and Binding Studies
1,3-Dimethylxanthine, commonly known as theophylline (B1681296), engages in direct interactions with calcium ions (Ca(II)), forming complex structures. This interaction is a subject of study, particularly in the context of its broader physiological effects. The compound is known to form a complex with calcium salicylate (B1505791), indicating a capacity for direct chemical association with calcium salts ontosight.ai. Theophylline's interaction with calcium is also implicated in its effects on calcium metabolism, where it has been shown to increase urinary calcium excretion and affect total body calcium in animal studies nih.gov.
Investigation of Binding Modes with Ca(II) Ions
The direct binding of 1,3-dimethylxanthine to calcium ions involves the formation of a chemical complex. While detailed crystallographic studies of a simple 1,3-dimethylxanthine-Ca(II) complex are not extensively described in the provided literature, the formation of compounds like theophylline calcium salicylate confirms that a direct association occurs ontosight.ai. In studies involving isolated smooth muscle microsomes and mitochondria, 1,3-dimethylxanthine (theophylline) was observed to have little to no effect on calcium binding, and in some cases, it slightly enhanced it. This is in contrast to its isomer, theobromine (B1682246) (3,7-dimethylxanthine), which consistently inhibited calcium binding in the same experimental setups biologists.com. This suggests that the specific placement of the methyl groups on the xanthine (B1682287) ring is crucial in determining the nature of the interaction with calcium binding sites on these organelles biologists.com. The structural basis for this interaction likely involves the nitrogen and oxygen atoms in the xanthine ring system acting as ligands for the Ca(II) ion.
Determination of Association Constants for Ca(II) Complexes
Quantitative data on the association or stability constants for the direct complexation of 1,3-dimethylxanthine with Ca(II) ions are not specified in the available research. However, the functional consequences of this interaction have been documented. For instance, studies on calcium polysaccharide gels use theophylline as a model drug to study diffusion, where the interaction between the drug and the calcium-crosslinked gel matrix is a key factor nih.gov. The differential effects of various methylxanthines on calcium binding to subcellular organelles imply varying affinities or mechanisms of interaction. Theophylline and caffeine (B1668208), which share methyl groups at the 1 and 3 positions, exhibit similar behavior regarding calcium binding, whereas theobromine, which lacks a methyl group at the 1-position, acts differently biologists.com. This underscores the importance of the 1,3-dimethyl structure for the observed interactions, though specific association constants remain to be fully elucidated.
Influence of pH and Temperature on Calcium Interactions
The influence of environmental factors such as pH and temperature on the interaction between 1,3-dimethylxanthine and calcium is critical for understanding its behavior in physiological systems. Studies on calcium polysaccharide gel films, which are used for drug delivery, show that the properties of these films and the diffusion of theophylline through them are dependent on the equilibration medium nih.gov. For example, the rehydration of these calcium-containing films in acidic media leads to the extraction of most of the calcium ions, which would, in turn, alter the interaction with theophylline nih.gov. While direct studies detailing the effect of a range of pH and temperatures on the binding constant of theophylline and calcium were not found, it is a general principle of coordination chemistry that these parameters significantly influence complex stability.
Modulation of Intracellular Calcium Release Mechanisms
Beyond direct complexation, 1,3-dimethylxanthine significantly influences cellular function by modulating key intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum. These actions are central to many of its physiological effects. The compound is known to cause a release of intracellular calcium, which is a primary mechanism for some of its actions at the cellular level nih.gov.
Activation of Ryanodine-Sensitive Calcium Channels in Sarcoplasmic Reticulum
1,3-Dimethylxanthine is a recognized activator of ryanodine (B192298) receptors (RyRs), which are large-conductance calcium release channels primarily found in the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of many other cell types diabetesjournals.orgnih.gov. The effects of theophylline as an activator of RyRs are highly comparable to those of caffeine diabetesjournals.org.
Millimolar concentrations of 1,3-dimethylxanthine can directly activate RyRs, leading to the release of Ca2+ from intracellular stores diabetesjournals.org. This activation potentiates the luminal Ca2+ activation of the cardiac ryanodine receptor (RyR2), reducing the threshold for spontaneous Ca2+ release researchgate.net. Studies comparing various dimethylxanthines found that 1,3-dimethylxanthine was more effective than 3,9-dimethylxanthine (B108527) but similarly effective as 1,7-dimethylxanthine (paraxanthine) and 3,7-dimethylxanthine (theobromine) in increasing the rate of Ca2+ efflux through RyR channels researchgate.net. Furthermore, in amphibian skeletal muscle, subcontracture levels of theophylline (2 mM) were shown to have a synergistic effect with high concentrations of ryanodine (100 µM), leading to a significant depletion of high-energy phosphates, which is linked to Ca2+ release nih.gov.
Table 1: Comparative Efficacy of Methylxanthines on Ryanodine Receptor (RyR) Mediated Calcium Efflux This table summarizes the relative effectiveness of different methylxanthines in activating sarcoplasmic reticulum Ca2+ release channels.
| Compound | Common Name | Efficacy Compared to Caffeine |
|---|---|---|
| 1,3-Dimethylxanthine | Theophylline | More Effective |
| 1,7-Dimethylxanthine | Paraxanthine (B195701) | More Effective |
| 3,7-Dimethylxanthine | Theobromine | More Effective |
| 3,9-Dimethylxanthine | - | Similarly Effective |
| 1,3,7-Trimethylxanthine | Caffeine | Baseline |
Effects on Inositol (B14025) 1,4,5-Trisphosphate (IP3) Receptors
In contrast to its activating effect on ryanodine receptors, 1,3-dimethylxanthine acts as an inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs) researchgate.netnih.gov. IP3Rs are another major class of intracellular calcium release channels, activated by the second messenger IP3, which is produced following the stimulation of various cell surface receptors nih.govbiologists.com.
Studies on isolated pancreatic acinar cells have shown that 1,3-dimethylxanthine (theophylline) significantly inhibits Ca2+ oscillations induced by acetylcholine (B1216132) (which acts via IP3 production) and more directly by the uncaging of a membrane-permeable IP3 analogue researchgate.netnih.gov. This inhibitory effect is concentration-dependent. At a concentration of 500 µM, theophylline almost completely inhibits acetylcholine-induced Ca2+ signals researchgate.netresearchgate.net. The research suggests that theophylline and its dimethylxanthine isomer, paraxanthine, directly act on the IP3R to mediate this inhibition nih.gov. This action is believed to be independent of its role as a phosphodiesterase inhibitor nih.govliverpool.ac.uk.
Table 2: Inhibitory Effects of 1,3-Dimethylxanthine (Theophylline) on IP3-Mediated Calcium Signaling This table details the observed inhibition of calcium signals in pancreatic acinar cells by Theophylline at different concentrations.
| Compound | Concentration | Target Signal | Observed Effect | Source |
|---|---|---|---|---|
| Theophylline | 500 µM | Acetylcholine (50 nM) induced Ca2+ oscillations | Almost complete inhibition | researchgate.netresearchgate.net |
| Theophylline | 3 mM - 5 mM | Uncaged IP3-induced Ca2+ rises | Significant, concentration-dependent inhibition | nih.gov |
Analysis of Calcium Ion Efflux and Influx Rates
The interaction of 1,3-dimethylxanthine (theophylline) with cellular calcium dynamics is complex, with studies reporting varied effects on calcium ion movement across cell membranes. Research indicates that theophylline can influence the release of calcium from intracellular stores. physiology.orgphysiology.org In studies on isolated toad bladder epithelial cells, theophylline was found to enhance 45Ca2+ efflux and decrease chlortetracycline (B606653) fluorescence, which suggests a release of calcium from these internal sources. physiology.orgphysiology.org Similarly, in rat isolated ventricular myocytes, theophylline produced a transient increase in the intracellular calcium concentration ([Ca2+]i). nih.gov This mobilization of intracellular calcium is a mechanism shared by other methylxanthines. jneurosci.org
Antagonism of Adenosine (B11128) Receptors
1,3-Dimethylxanthine is a well-established antagonist of adenosine receptors. wikipedia.org Its action is characterized by blocking these receptors, thereby inhibiting the effects of endogenous adenosine. This antagonism is a key component of its pharmacological profile.
Receptor Subtype Selectivity (A1, A2A, A2B, A3)
1,3-Dimethylxanthine is generally characterized as a non-selective antagonist of adenosine receptors, meaning it binds to multiple subtypes, including A1, A2A, A2B, and A3, without a strong preference for any single one. wikipedia.orgnih.govwikipedia.org Studies have consistently shown that it has similar potency at both A1 and A2 receptors. researchgate.net For instance, the Ki value, a measure of binding affinity, was found to be approximately 14 µM for both A1 and A2 receptors. researchgate.net
Despite its general non-selectivity, some research indicates a modest preference for certain subtypes. One study revealed that theophylline has a 9-fold greater affinity for the A1 receptor than the A2 receptor, although it still behaves as a non-selective antagonist at low concentrations of adenosine. oup.com Another study in equine forebrain tissues also noted a modest, approximately two-fold, preference for A1 receptors. avma.org Theophylline's antagonism extends to the A2B receptor, where it blocks adenosine-mediated effects such as bronchoconstriction. drugbank.commdpi.com It is also known to antagonize A3 receptors. wikipedia.org
| Receptor Subtype | Interaction | Selectivity Notes |
|---|---|---|
| A1 | Antagonist drugbank.com | Generally non-selective, though some studies report a modest preference (2 to 9-fold) over A2. oup.comavma.org |
| A2A | Antagonist drugbank.com | Considered non-selective, with similar potency to A1 in many studies. wikipedia.orgresearchgate.net |
| A2B | Antagonist drugbank.com | Blocks adenosine-mediated bronchoconstriction. drugbank.commdpi.com |
| A3 | Antagonist wikipedia.org | Acts as a non-selective antagonist. wikipedia.org |
Ligand Binding Studies (e.g., Displacement of Tracers)
The affinity of 1,3-dimethylxanthine for adenosine receptors has been quantified through ligand binding studies. These experiments typically involve measuring how effectively theophylline displaces a radiolabeled ligand (a tracer) that is specifically bound to the receptor. In studies on human brain cerebral cortex membranes, theophylline was shown to competitively inhibit the binding of several adenosine receptor ligands, including [3H]cyclohexyladenosine, [3H]diethylphenylxanthine, and [3H]phenylisopropyladenosine. nih.govresearchgate.net
Further studies have utilized subtype-selective tracers to probe theophylline's interaction with specific receptors. For example, its binding affinity for the A1 receptor has been determined by measuring its ability to displace A1-selective radioligands such as [3H]DPCPX and [3H]CHA in brain tissues. avma.orgguidetopharmacology.org Similarly, the tracer [3H]ZM241385, which is selective for the A2A receptor, has been used to assess theophylline's binding at that subtype. avma.org These competitive binding assays are fundamental in confirming the antagonist properties of 1,3-dimethylxanthine at the molecular level.
| Displaced Tracer Ligand | Receptor Target | Reference |
|---|---|---|
| [3H]cyclohexyladenosine (CHA) | Adenosine A1 Receptor | nih.govguidetopharmacology.org |
| [3H]diethylphenylxanthine (DPX) | Adenosine Receptors | nih.gov |
| [3H]phenylisopropyladenosine (PIA) | Adenosine Receptors | nih.gov |
| [3H]DPCPX | Adenosine A1 Receptor | avma.org |
| [3H]ZM241385 | Adenosine A2A Receptor | avma.org |
| [3H]CCPA | Adenosine A1 Receptor | guidetopharmacology.org |
Phosphodiesterase (PDE) Inhibition
1,3-Dimethylxanthine functions as a competitive, non-selective inhibitor of phosphodiesterases (PDEs), the enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP. wikipedia.orgdrugbank.com However, this inhibition is generally considered weak, and at therapeutic concentrations, the effect on total PDE activity is modest, estimated at only about 5-10%. atsjournals.orgersnet.org This non-selective nature limits the degree of enzyme inhibition that can be achieved in specific target tissues. atsjournals.org
Inhibition Kinetics and Potency for Specific PDE Isoforms (e.g., PDE3, PDE4, PDE5)
The inhibitory action of 1,3-dimethylxanthine extends across multiple PDE isoforms. Its bronchodilatory effects are thought to be mediated primarily by the inhibition of PDE3 and, to a lesser degree, PDE4. drugs.com It also demonstrates inhibitory activity against PDE5, which would lead to an increase in cGMP. atsjournals.org Theophylline is listed as a competitive inhibitor of both type III and type IV phosphodiesterase. drugbank.com Studies have also investigated its effect on other isoforms; for example, at a concentration of 100 µM, theophylline showed a weak inhibitory effect (approximately 20%) on PDE8A1. nih.gov In contrast, some PDE isoforms are resistant to inhibition by standard non-selective inhibitors like theophylline. atsjournals.org
| PDE Isoform | Effect | Notes |
|---|---|---|
| PDE3 | Inhibitor drugs.com | Inhibition contributes to smooth muscle relaxation. atsjournals.org |
| PDE4 | Inhibitor drugs.com | Inhibited to a lesser extent than PDE3 for bronchodilation. drugs.com It is the predominant isoform in inflammatory cells. ersnet.org |
| PDE5 | Inhibitor atsjournals.org | Inhibition leads to an increase in cGMP. atsjournals.org |
| PDE8A | Weak Inhibitor nih.gov | Relatively insensitive to inhibition by theophylline. nih.gov |
Molecular Interactions with PDE Active Sites
1,3-Dimethylxanthine acts as a substrate-site-directed competitive inhibitor, meaning it competes with the natural substrates (cAMP and cGMP) for binding at the enzyme's active site. atsjournals.org The structural characteristics of the active site within different PDE isoforms are critical for determining the potency and selectivity of inhibitors. The relative insensitivity of certain isoforms to non-selective inhibitors like theophylline can be attributed to specific amino acid residues. For instance, in the crystal structure of PDE8A, the presence of a tyrosine residue (Tyr748) in the active site is identified as a key factor responsible for its insensitivity to many common PDE inhibitors. nih.gov This structural feature helps to explain why theophylline is a weak inhibitor of this particular isoform, as its molecular structure is not optimized for strong binding interactions within this specific chemical environment.
Modulation of GABA Receptors
Effects on Ligand Binding to GABAa Receptors
1,3-Dimethylxanthine, also known as theophylline, has been observed to interact with the γ-aminobutyric acid type A (GABAa) receptor complex, a key site for inhibitory neurotransmission in the central nervous system. Research indicates that theophylline can modulate the allosteric interactions between different binding sites on this receptor. Specifically, chronic exposure of embryonic brain neurons to theophylline has been shown to reduce the ability of GABA to potentiate the binding of [3H]flunitrazepam, a benzodiazepine (B76468), to the GABAa/benzodiazepine receptor. nih.gov This suggests an "uncoupling" of the normal cooperative binding between the GABA and benzodiazepine sites. nih.gov
Furthermore, studies have investigated the combined effects of theophylline and other compounds on GABAa receptor binding. In one such study, the combination of ciprofloxacin (B1669076) and theophylline was found to have an additive effect in reducing the binding of muscimol (B1676869), a GABAa receptor agonist, to the receptor. nih.gov This suggests that both compounds may contribute to a decreased affinity of the receptor for its natural ligand, GABA. nih.gov The IC50 value for aminophylline (B1665990) (a salt of theophylline) in inhibiting muscimol binding has been reported to be 2 x 10⁻⁵ M. google.com
These findings indicate that 1,3-dimethylxanthine can interfere with the normal ligand binding properties of the GABAa receptor, potentially altering the efficacy of both endogenous and exogenous ligands that target this receptor system.
Table 1: Effects of 1,3-Dimethylxanthine on Ligand Binding to GABAa Receptors
| Compound/Combination | Effect | Model System | Reference |
| Chronic Theophylline | Reduces GABA's ability to potentiate [3H]flunitrazepam binding. | Embryonic brain neurons | nih.gov |
| Ciprofloxacin + Theophylline | Additive reduction in muscimol binding. | Not specified | nih.gov |
| Aminophylline | Inhibits muscimol binding (IC50 = 2 x 10⁻⁵ M). | Not specified | google.com |
Impact on Ion Transport through GABAa Channels
The GABAa receptor functions as a ligand-gated ion channel, primarily conducting chloride ions (Cl⁻) into the neuron upon activation by GABA, leading to hyperpolarization and inhibition of neuronal firing. ijbs.comnih.gov 1,3-Dimethylxanthine has been shown to directly affect this ion transport process.
In studies utilizing recombinant GABAa receptors expressed in Xenopus oocytes, theophylline was found to dose-dependently inhibit the GABA-induced currents. ahajournals.org This inhibitory action on the ion channel was determined to be competitive and voltage-dependent, with an IC50 value of 1841+/-63 microM. ahajournals.org This suggests that theophylline can act as an antagonist at the GABAa receptor, thereby reducing the flow of chloride ions through the channel. ahajournals.org
Another potential mechanism by which 1,3-dimethylxanthine may influence ion transport is through its effects on the physical properties of the cell membrane. Some research has indicated that theophylline can decrease the boundary/dipole potential of lipid bilayers. researchgate.net Alterations in the membrane's electrical potential could, in theory, impact the function of embedded ion channels like the GABAa receptor. researchgate.net
Table 2: Impact of 1,3-Dimethylxanthine on GABAa Channel Ion Transport
| Finding | Experimental Details | Observed Effect | Reference |
| Inhibition of GABA-induced currents | Recombinant GABAa receptors in Xenopus oocytes | Competitive and voltage-dependent inhibition | ahajournals.org |
| IC50 for current inhibition | Dose-response analysis | 1841+/-63 microM | ahajournals.org |
| Alteration of membrane potential | Lipid bilayer studies | Decrease in boundary/dipole potential | researchgate.net |
Other Receptor and Enzyme Interaction Profiles
Histone Deacetylase (HDAC) Activation
A significant molecular action of 1,3-dimethylxanthine at low therapeutic concentrations is the activation of histone deacetylases (HDACs). researchgate.netatsjournals.orgscience.gov This mechanism is distinct from its better-known roles as a phosphodiesterase inhibitor and adenosine receptor antagonist. researchgate.net The activation of HDAC, particularly HDAC2, is considered a key component of theophylline's anti-inflammatory effects, especially in respiratory diseases like asthma and COPD. atsjournals.orgnih.gov
HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced transcription of inflammatory genes. researchgate.netatsjournals.org Research has shown that theophylline can directly enhance HDAC activity in various cell types, including epithelial cells and macrophages. researchgate.netnih.gov This effect is observed both in vitro and in vivo. researchgate.netresearchgate.net For instance, in alveolar macrophages from patients with COPD, where HDAC activity is typically reduced, theophylline was shown to induce a significant increase in HDAC activity. nih.gov This restoration of HDAC function can enhance the anti-inflammatory effects of corticosteroids. atsjournals.orgnih.gov
The mechanism by which theophylline activates HDAC is not mediated by either phosphodiesterase inhibition or adenosine receptor antagonism. science.gov It appears to be a direct effect on the enzyme, potentially through the selective inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), which is involved in the down-regulation of HDAC2 activity. researchgate.net
Table 3: Research Findings on 1,3-Dimethylxanthine and HDAC Activation
| Cell/Tissue Type | Observation | Proposed Mechanism | Reference |
| Alveolar macrophages (COPD patients) | Six-fold increase in HDAC activity with theophylline (10⁻⁵ and 10⁻⁶ M). | Direct activation of HDAC. | nih.gov |
| Epithelial cells and macrophages | Enhanced HDAC activity both in vitro and in vivo. | Direct activation, leading to suppression of inflammatory genes. | researchgate.net |
| Bronchial biopsies (asthma patients) | Significant increase in HDAC activity after treatment with low-dose theophylline. | Direct activation of HDAC in vivo. | science.gov |
| A549 cells (lung epithelial cell line) | Induction of HDAC activity. | Independent of PDE inhibition and adenosine receptor antagonism. | google.com |
Acetylcholinesterase (AChE) Inhibitory Activity
While 1,3-dimethylxanthine itself exhibits a low affinity for acetylcholinesterase (AChE), its chemical scaffold has been extensively used as a basis for the development of potent AChE inhibitors. frontiersin.orgresearchgate.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.
Numerous studies have synthesized and evaluated derivatives of theophylline for their AChE inhibitory activity. For example, a series of theophylline derivatives bearing a tetrazole scaffold were generated, with some compounds showing significant AChE inhibition. researchgate.netfrontiersin.org One particular compound from this series exhibited an IC50 of 15.68 μM. researchgate.netfrontiersin.org In another study, the conjugation of theophylline with other natural compounds, such as eugenol (B1671780) and isatin, produced hybrids with AChE inhibitory activity in the low micromolar range.
Furthermore, the synthesis of N-substituted theophylline derivatives has yielded compounds with potent and selective AChE inhibition, with some exhibiting IC50 values in the low nanomolar scale. These findings collectively demonstrate that while the parent molecule, 1,3-dimethylxanthine, is not a strong AChE inhibitor, its structure is a valuable template for designing more potent inhibitors of this enzyme. frontiersin.org
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of 1,3-Dimethylxanthine Derivatives
| Derivative Class | Key Findings | IC50 Values | Reference |
| Theophylline-tetrazole derivatives | Compound 12 showed the most potent AChE inhibition. | 15.68 μM (for compound 12) | researchgate.netfrontiersin.org |
| Theophylline-based hybrids (with eugenol, isatin) | Acefylline-eugenol 6d and acefylline-isatin 19 inhibited AChE. | 1.8 μM and 3.3 μM, respectively | |
| N-substituted theophylline derivatives | Compounds 21, 28, and 30 showed the strongest effect on human AChE. | Low nanomolar range | |
| Methylxanthine-alkynylmethylamine derivatives | Compound 65 was the most active AChE inhibitor. | 0.089 μM (for compound 65) |
Soluble Guanylate Cyclase (sGC) Modulation
1,3-Dimethylxanthine influences the soluble guanylate cyclase (sGC) signaling pathway, primarily through its action as a non-selective phosphodiesterase (PDE) inhibitor. researchgate.net The sGC enzyme is responsible for synthesizing cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. science.gov By inhibiting PDEs, theophylline prevents the breakdown of cGMP, leading to its accumulation and an amplification of sGC-mediated signaling. researchgate.net
While the primary mechanism is PDE inhibition, some evidence suggests a more direct involvement of 1,3-dimethylxanthine in the sGC pathway. For example, theophylline has been shown to increase cGMP formation in endothelium-intact aortas, an effect that is blocked by sGC inhibitors, indicating a dependency on sGC activity.
Furthermore, derivatives of theophylline have been developed that directly activate sGC. One such derivative, KMUP-1 (7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine), has been shown to activate sGC, increase cGMP levels, and inhibit phosphodiesterases. atsjournals.orgnih.gov This suggests that the xanthine structure can be modified to directly target and activate sGC. However, for the parent compound, 1,3-dimethylxanthine, its modulatory effect on the sGC pathway is predominantly attributed to its inhibition of cGMP-degrading phosphodiesterases. researchgate.net
Table 5: Modulation of the Soluble Guanylate Cyclase (sGC) Pathway by 1,3-Dimethylxanthine
| Mechanism | Effect | Supporting Evidence | Reference |
| Phosphodiesterase (PDE) Inhibition | Increased intracellular cGMP levels. | Theophylline is a non-selective PDE inhibitor. | researchgate.net |
| sGC-Dependent cGMP Formation | Increased cGMP formation in endothelium-intact aortas. | Effect blocked by sGC inhibitors. | |
| Direct sGC Activation (Derivatives) | Theophylline derivative KMUP-1 activates sGC. | Demonstrates potential for xanthine structure to directly target sGC. | atsjournals.orgnih.gov |
Serine/Arginine-Rich Splicing Factor (SRSF) Modulation
Recent research has illuminated the role of 1,3-Dimethylxanthine (theophylline) in modulating the activity of Serine/Arginine-Rich Splicing Factors (SRSFs), a family of proteins crucial for the regulation of pre-mRNA splicing. ijbs.comnih.gov The primary target of theophylline within this family appears to be SRSF3 (also known as SRp20). oncotarget.comuniprot.org The interaction between theophylline and SRSF3 leads to significant downstream effects on cellular processes, particularly in the context of cancer biology. oncotarget.comnih.gov
Studies have demonstrated that 1,3-Dimethylxanthine can down-regulate the expression of SRSF3 in human cervical and breast cancer cell lines, such as HeLa and MCF-7. oncotarget.comnih.gov This down-regulation of SRSF3 is not an isolated event but rather a key mechanism through which theophylline exerts some of its anti-cancer activities. oncotarget.comnih.gov The modulation of SRSF3 by theophylline influences the alternative splicing of other critical genes, a prime example being the tumor suppressor gene p53. oncotarget.comnih.gov
Specifically, theophylline's suppression of SRSF3 leads to a switch in the alternative splicing of p53 pre-mRNA. oncotarget.comnih.gov This results in a shift from the production of the full-length p53α isoform to the p53β isoform. oncotarget.comnih.gov This alteration in p53 isoform expression has been linked to several cellular outcomes, including the induction of apoptosis and cellular senescence, as well as a decrease in the ability of cancer cells to form colonies. oncotarget.comnih.gov
Interestingly, while both theophylline and its close structural relative, caffeine, can induce this SRSF3-mediated switch in p53 splicing, they exhibit distinct effects on cell proliferation. oncotarget.com Theophylline has been observed to have a suppressive effect on the proliferation of cancer cells. oncotarget.com It is noteworthy that these effects of theophylline on SRSF3 and subsequent cellular processes were not observed in normal breast cell lines like MCF-10A, suggesting a degree of selectivity for cancer cells. oncotarget.com
The mechanism by which methylxanthines like theophylline regulate the expression of the human SRSF3 gene is still an area of active investigation. oncotarget.com However, the existing findings provide a significant insight into the potential of 1,3-Dimethylxanthine to act as a modulator of alternative splicing through its interaction with SRSF3. oncotarget.com
Detailed Research Findings
The modulatory effect of 1,3-Dimethylxanthine on SRSF3 and the subsequent cellular consequences have been detailed in studies using various cancer cell lines. The tables below summarize some of these key research findings.
| Cell Line | Treatment | Effect on SRSF3 Expression | Downstream Effect on p53 Splicing |
| HeLa | 1,3-Dimethylxanthine | Down-regulation | Switch from p53α to p53β isoform |
| MCF-7 | 1,3-Dimethylxanthine | Down-regulation | Switch from p53α to p53β isoform |
| Cell Line | Treatment | Effect on Cellular Processes |
| HeLa | 1,3-Dimethylxanthine | Induction of apoptosis, induction of senescence, decreased colony formation, suppression of cellular proliferation |
| MCF-7 | 1,3-Dimethylxanthine | Induction of apoptosis, induction of senescence, decreased colony formation |
| MCF-10A (Normal Breast Cell Line) | 1,3-Dimethylxanthine | No significant effect observed |
Cellular and Biochemical Pathway Investigations
Regulation of Intracellular Calcium Homeostasis
1,3-Dimethylxanthine, commonly known as theophylline (B1681296), plays a significant role in modulating intracellular calcium (Ca²⁺) levels, a critical second messenger involved in countless cellular processes. Its influence stems from direct and indirect actions on the machinery that governs calcium storage and signaling.
1,3-Dimethylxanthine influences the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR). physiology.org Studies comparing various dimethylxanthines reveal that 1,3-dimethylxanthine is more effective than its parent compound, caffeine (B1668208), at inducing the release of stored calcium. researchgate.net The primary mechanism involves the sensitization of calcium release channels located on the membrane of these organelles.
Research indicates that dimethylxanthines, including theophylline, can induce transient increases in the concentration of intracellular calcium ([Ca²⁺]i). physiology.org This effect is primarily attributed to the release of Ca²⁺ from the SR. physiology.org The action appears to be mediated through ryanodine (B192298) receptors (RyRs), a major class of intracellular calcium release channels. j-saudi-heart.com At high concentrations, methylxanthines can promote the translocation of Ca²⁺ and interfere with its reabsorption and retention within the sarcoplasmic reticulum of striated muscle cells. j-saudi-heart.com
Interestingly, the effects of different methylxanthines on calcium handling can vary. While theophylline and caffeine may slightly reduce Ca²⁺ influx and enhance its uptake by microsomal fractions, other related compounds like theobromine (B1682246) can stimulate influx and inhibit uptake, highlighting the structural nuances that determine their cellular actions. biologists.com The presence of methyl groups at both the 1 and 3 positions on the xanthine (B1682287) structure, as seen in theophylline, appears crucial for maximal effect on certain receptor-operated channels involved in calcium modulation. biologists.com
| Compound | Effect on Intracellular Ca²⁺ Release | Primary Source of Mobilization | Relative Efficacy |
|---|---|---|---|
| 1,3-Dimethylxanthine (Theophylline) | Increases transient [Ca²⁺]i. physiology.org | Sarcoplasmic/Endoplasmic Reticulum. physiology.org | More effective than caffeine in increasing 45Ca2+ efflux rate. researchgate.net |
| 1,7-Dimethylxanthine (Paraxanthine) | Causes transient, subcontracture increases in [Ca²⁺]i. physiology.org | Sarcoplasmic Reticulum. physiology.org | Similar ability to theophylline to increase intracellular Ca²⁺. physiology.org |
| 3,7-Dimethylxanthine (Theobromine) | Increases myoplasmic calcium levels. biologists.com | Stimulates Ca²⁺ influx and inhibits microsomal/mitochondrial binding. biologists.com | Actions differ from theophylline, leading to an overall increase in cellular calcium. biologists.com |
| 1,3,7-Trimethylxanthine (Caffeine) | Mobilizes Ca²⁺ from stores. j-saudi-heart.com | Endoplasmic Reticulum, via ryanodine receptors. j-saudi-heart.com | Less effective than 1,3-dimethylxanthine in increasing 45Ca2+ efflux rate. researchgate.net |
The regulation of calcium homeostasis by 1,3-dimethylxanthine is intricately linked to its effects on cyclic nucleotide signaling pathways. 1,3-Dimethylxanthine is a well-established inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). diva-portal.orgescholarship.org By inhibiting PDEs, theophylline increases the intracellular concentrations of both cAMP and cGMP, which in turn modulates calcium signaling.
A significant level of cross-talk exists between the cGMP and cAMP pathways, often mediated by specific PDE families. nih.gov
PDE2: This isozyme is allosterically stimulated by cGMP, leading to an increased rate of cAMP hydrolysis. nih.gov This creates a negative cross-talk, where a rise in cGMP can lead to a localized decrease in cAMP.
PDE3: Conversely, PDE3 is competitively inhibited by cGMP. nih.gov An increase in cGMP can therefore protect cAMP from degradation by PDE3, resulting in elevated cAMP levels. This is known as a positive cGMP-to-cAMP cross-talk. mdpi.com
These interactions are critical in cellular processes where both cyclic nucleotides and calcium are key players. For instance, in cardiac cells, cGMP-mediated effects on calcium currents can be attributed to its influence on cAMP hydrolysis by these specific PDEs. nih.gov Furthermore, derivatives of 1,3-dimethylxanthine have been shown to leverage these pathways; for example, the xanthine derivative KMUP-1 inhibits the expression of inducible nitric oxide synthase (iNOS) through a mechanism involving the soluble guanylate cyclase (sGC)/cGMP/protein kinase G (PKG) pathway. researchgate.net
Mechanisms of Calcium Mobilization from Intracellular Stores
Signaling Pathway Modulation by 1,3-Dimethylxanthine
Through its primary effects on calcium and cyclic nucleotides, 1,3-dimethylxanthine influences a cascade of downstream signaling pathways that control fundamental cellular functions such as inflammation, proliferation, and differentiation.
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family involved in inflammatory and immune responses. frontiersin.org The activation of NF-κB is often dependent on upstream signals, including intracellular calcium. nih.gov An increase in cytosolic calcium can trigger a signaling cascade that leads to the activation and nuclear translocation of NF-κB. nih.gov Evidence suggests that the calcium mobilization induced by adenosine can facilitate the activation of NF-κB, a process that can be modulated by adenosine receptor antagonists like 1,3-dimethylxanthine. jneurosci.orgjneurosci.org
In osteoclasts, NF-κB activation is an essential step in their differentiation, a process initiated by the cytokine RANKL. mdpi.com This process involves calcium signaling, which links to the eventual activation of NFATc1, a master regulator of osteoclastogenesis that works in concert with NF-κB. mdpi.com Studies using a derivative of 1,3-dimethylxanthine, KMUP-1, have demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced NF-κB activation, suggesting a potential anti-inflammatory role mediated through this pathway. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are central to regulating cell survival, growth, and proliferation. wikipedia.orgmdpi.com These pathways are often activated by growth factors and can be influenced by modulators of intracellular signaling like 1,3-dimethylxanthine. mdpi.com
Research using xanthine derivatives has provided insight into this modulation. The compound KMUP-1, a chemical derivative of 1,3-dimethylxanthine, has been shown to suppress the phosphorylation (and thus activation) of both Akt and ERK1/2 (a key MAPK) in cardiomyocytes, thereby attenuating hypertrophy. mdpi.com The PI3K/Akt pathway, in particular, is a crucial pro-survival pathway that responds to extracellular signals to prevent apoptosis and promote growth. wikipedia.org Its activity is closely regulated, and its dysregulation is linked to various diseases. wikipedia.org By influencing upstream messengers like calcium and cyclic nucleotides, 1,3-dimethylxanthine and its related compounds can exert significant influence over the activity of these vital cellular cascades. mdpi.comresearchgate.net
The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a primary conduit for translating calcium signals into changes in gene expression. nih.govnagoya-u.ac.jp An elevation in intracellular Ca²⁺ leads to the activation of the phosphatase Calcineurin. amegroups.org Activated Calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization sequence that allows them to enter the nucleus and regulate the transcription of target genes. nih.govamegroups.org
This pathway is fundamental in numerous biological processes, including immune responses and bone remodeling. nih.govamegroups.org In osteoclastogenesis, RANKL-induced Ca²⁺ oscillations are critical for activating Calcineurin, which in turn activates NFATc1, the master transcription factor for osteoclast differentiation. mdpi.com Chemical modulators that affect intracellular calcium can therefore have a profound impact on this process. For example, the 1,3-dimethylxanthine derivative KMUP-1 has been observed to suppress RANKL-induced Ca²⁺ oscillations and inhibit the Calcineurin/NFATc4 signaling pathway in cardiomyocytes. mdpi.comnih.gov This demonstrates a clear mechanistic link between the calcium-modulating effects of xanthine compounds and the regulation of the Calcineurin/NFAT axis.
| Signaling Pathway | Effect of 1,3-Dimethylxanthine or its Derivatives | Key Mediators and Downstream Effects |
|---|---|---|
| NF-κB Pathway | Inhibitory effects observed with derivatives (e.g., KMUP-1). researchgate.net | Modulation of calcium signaling, which is an upstream activator of NF-κB. nih.gov Potential reduction in inflammatory gene expression. researchgate.net |
| MAPK and Akt Pathways | Inhibition of ERK1/2 and Akt phosphorylation by derivatives (e.g., KMUP-1). mdpi.com | Suppression of pro-growth and pro-survival signals, potentially attenuating cellular hypertrophy and proliferation. mdpi.com |
| Calcium/Calcineurin/NFATc1 Pathway | Suppression of Ca²⁺ oscillations and NFAT activation by derivatives (e.g., KMUP-1). mdpi.comnih.gov | Inhibition of Calcineurin phosphatase activity, leading to reduced nuclear translocation of NFAT and altered gene expression related to differentiation and hypertrophy. mdpi.comnih.gov |
MAPK and Akt Pathway Influences
Enzymatic Biotransformation and Metabolic Pathways
The metabolism of 1,3-dimethylxanthine, also known as theophylline, is a complex process primarily occurring in the liver. wikipedia.orgpharmgkb.org This biotransformation involves multiple enzymatic pathways, with cytochrome P450 (CYP) isozymes playing a central role. nih.govkoreamed.org The primary metabolic routes are N-demethylation and 8-hydroxylation, which lead to the formation of several metabolites that are then excreted. drugbank.compharmgkb.orgoup.com
Cytochrome P450 (CYP) Isozyme-Mediated Metabolism (e.g., CYP1A2, CYP2E1)
The metabolism of 1,3-dimethylxanthine is predominantly carried out by the cytochrome P450 enzyme system in the liver. wikipedia.orgnih.gov Among the various CYP isozymes, CYP1A2 is the major enzyme responsible for the biotransformation of theophylline. nih.govkoreamed.orgnih.gov It catalyzes both the N-demethylation and 8-hydroxylation of the compound. nih.govnih.gov Studies have shown that CYP1A2 has a high affinity for theophylline and is considered the most important enzyme in its metabolism in vitro. nih.gov
CYP2E1 also participates in the metabolism of theophylline, primarily through 8-hydroxylation. nih.govnih.govjcdr.net It is considered a low-affinity, high-capacity isozyme in this process. nih.gov The involvement of CYP2E1 suggests that factors such as chronic alcohol consumption, which induces this enzyme, may influence the elimination of theophylline. nih.gov While CYP1A2 and CYP2E1 are the main players, other isozymes like CYP2D6 have a minor role, and CYP3A4 appears to have no significant activity in the in vitro metabolism of theophylline. nih.gov However, some in vivo studies and drug-drug interaction data suggest a minor contribution of CYP3A4 in the formation of certain metabolites. pharmgkb.org
Table 1: Key Cytochrome P450 Isozymes in 1,3-Dimethylxanthine Metabolism
| Isozyme | Primary Metabolic Pathway(s) | Role in Overall Metabolism |
| CYP1A2 | N-demethylation, 8-hydroxylation | Major, high-affinity enzyme. nih.govnih.gov |
| CYP2E1 | 8-hydroxylation | Minor, low-affinity, high-capacity enzyme. nih.govjcdr.net |
| CYP2D6 | Minor contributor | Plays a very small role in metabolism. nih.gov |
| CYP3A4 | Negligible in vitro, possible minor in vivo role | Not active in in vitro studies, but some drug interactions suggest a minor role. pharmgkb.orgnih.gov |
Characterization of N-Demethylation and 8-Hydroxylation Pathways
The two primary metabolic pathways for 1,3-dimethylxanthine are N-demethylation and 8-hydroxylation. drugbank.compharmgkb.org N-demethylation involves the removal of a methyl group from either the N1 or N3 position of the xanthine structure. nih.gov This process is primarily catalyzed by CYP1A2 and leads to the formation of 1-methylxanthine (B19228) and 3-methylxanthine (B41622). nih.govpharmgkb.org
The 8-hydroxylation pathway, which is the major route of metabolism, involves the addition of a hydroxyl group at the 8th position of the purine (B94841) ring, forming 1,3-dimethyluric acid. pharmgkb.orgoup.comnih.gov This reaction is catalyzed by both CYP1A2 and CYP2E1. nih.govnih.gov At lower, therapeutic concentrations of theophylline, CYP1A2 is the predominant enzyme responsible for 8-hydroxylation. nih.gov At higher concentrations, CYP2E1's role becomes more significant. nih.gov Research indicates that these two pathways are mediated by at least two distinct cytochrome P450 isozymes. nih.gov
Formation and Identification of Metabolites (e.g., 1-methylxanthine, 3-methylxanthine, 1,3-dimethyluric acid)
The enzymatic biotransformation of 1,3-dimethylxanthine results in the formation of several key metabolites. The main metabolites are 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine. wikipedia.orgdrugbank.com
1,3-Dimethyluric Acid: This is the major metabolite, accounting for a significant portion of the total clearance of theophylline. pharmgkb.orgoup.com It is formed through the 8-hydroxylation pathway. pharmgkb.org
1-Methylxanthine and 3-Methylxanthine: These metabolites are produced via the N-demethylation pathways. drugbank.compharmgkb.org 1-methylxanthine is formed through 3-N-demethylation, and 3-methylxanthine is the result of 1-N-demethylation. nih.gov
1-Methyluric Acid: 1-methylxanthine can be further metabolized by xanthine oxidase to form 1-methyluric acid. pharmgkb.org
Caffeine: A small percentage of theophylline can be N-methylated to form caffeine. drugbank.compharmgkb.org
The identification of these metabolites has been crucial in understanding the complete metabolic fate of 1,3-dimethylxanthine. A novel metabolite, theophylline-7β-d-ribofuranoside (theonosine), has also been identified, formed through conjugation with ribose in lung tissue. mdpi.com
Table 2: Major Metabolites of 1,3-Dimethylxanthine
| Metabolite | Precursor Pathway | Forming Enzyme(s) |
| 1,3-Dimethyluric Acid | 8-hydroxylation | CYP1A2, CYP2E1. nih.govnih.gov |
| 1-Methylxanthine | 3-N-demethylation | CYP1A2. nih.govpharmgkb.org |
| 3-Methylxanthine | 1-N-demethylation | CYP1A2. nih.govpharmgkb.org |
| 1-Methyluric Acid | Oxidation of 1-methylxanthine | Xanthine Oxidase. pharmgkb.org |
| Caffeine | N-methylation | Unknown. drugbank.compharmgkb.org |
| Theophylline-7β-d-ribofuranoside | Ribose conjugation | Unknown. mdpi.com |
Cell Cycle Regulation and Apoptosis Induction Mechanisms
Recent research has unveiled the potential of 1,3-dimethylxanthine to influence cellular processes such as cell cycle progression and apoptosis, particularly in the context of cancer cells. oncotarget.comresearchgate.net These effects appear to be mediated through various molecular pathways, suggesting a role for theophylline beyond its traditional use.
Studies have demonstrated that theophylline can induce cell cycle arrest. oncotarget.comspandidos-publications.com In cervical and breast cancer cell lines, theophylline has been shown to cause G2/M phase arrest. oncotarget.com This arrest is associated with the phosphorylation of key cell cycle proteins like cyclin B1 and Cdc2. researchgate.net In other cancer cell models, such as rectal cancer cells, theophylline treatment led to G1 phase arrest. spandidos-publications.com This suggests that the specific effect on the cell cycle may be cell-type dependent.
Theophylline has also been found to induce apoptosis, or programmed cell death, in various cell types. atsjournals.orgresearchgate.net In cancer cells, this is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. pharmgkb.orgnih.gov The induction of apoptosis by theophylline can also involve the cleavage of poly ADP-ribose polymerase (PARP) and the modulation of the HMGB1 protein. nih.gov In some instances, theophylline's pro-apoptotic effects are linked to its ability to increase intracellular cyclic AMP (cAMP) levels. nih.gov Furthermore, theophylline has been shown to induce apoptosis in inflammatory cells like neutrophils and T lymphocytes, which may contribute to its anti-inflammatory properties. atsjournals.orgatsjournals.org
Structure Activity Relationship Sar Studies of 1,3 Dimethylxanthine Derivatives
Impact of Methylation Sites on Receptor Binding and Enzyme Inhibition
The methylation pattern on the xanthine (B1682287) core is a critical determinant of the pharmacological profile of 1,3-dimethylxanthine derivatives, significantly influencing their interaction with biological targets like adenosine (B11128) receptors and phosphodiesterases (PDEs). wikipedia.orgnih.gov Theophylline (B1681296) itself is 1,3-dimethylxanthine. chemicalland21.com
The presence and position of methyl groups have a profound effect on the affinity and selectivity of these compounds for different adenosine receptor subtypes. nih.gov For instance, the 1-methyl group is considered crucial for significant inhibitory effects at adenosine receptors. nih.gov Theophylline and its isomer paraxanthine (B195701) (1,7-dimethylxanthine) generally exhibit higher affinities for A₁, A₂ₐ, and A₂ₑ receptors compared to caffeine (B1668208) (1,3,7-trimethylxanthine). nih.gov Conversely, theobromine (B1682246) (3,7-dimethylxanthine), which lacks the 1-methyl group, shows considerably lower affinity for A₁ and A₂ₐ receptors. nih.gov
In the context of phosphodiesterase inhibition, theophylline is a more potent inhibitor than caffeine. nih.gov This inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP), contributing to effects like bronchodilation. wikipedia.orgnih.gov Studies have indicated that the methylation at the N1 position projects into a small pocket within the phosphodiesterase enzyme. nih.gov
The metabolism of theophylline also involves methylation and demethylation processes. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, through N-demethylation. wikipedia.orgpharmgkb.org A minor metabolic pathway includes the N-methylation of theophylline to form caffeine. pharmgkb.org
Influence of Substituent Groups on Specific Biological Activities
The introduction of various substituent groups at different positions on the 1,3-dimethylxanthine scaffold allows for the fine-tuning of its biological activities. SAR studies have systematically explored these modifications to enhance desired therapeutic effects and reduce unwanted side effects.
Substitutions at different positions of the xanthine molecule have distinct impacts:
Position 1: Substitution at this position is important for high affinity and selectivity towards adenosine receptors. nih.govlongdom.org
Position 3: Modifications at this site can increase the bronchodilator effect. nih.govlongdom.org
Position 7: Substitution at the N7 position generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. nih.govlongdom.org
Position 8: Introducing substituents at the C8 position can increase adenosine antagonism and selectivity for A₁ receptors. nih.govlongdom.org For example, the introduction of a cyclopentyloxy group on an 8-phenyl ring of the xanthine nucleus has been explored to achieve synergistic effects, drawing from the potent antiasthmatic activity of molecules like rolipram (B1679513) which contain this group. thieme-connect.com
Position 9: Substitution at this position results in decreased adenosine receptor affinity. nih.govlongdom.org
The nature of the alkyl chain at the N3 position also plays a role. Studies on N3-alkyl-xanthine derivatives have shown that the length of the alkyl chain can affect the relaxant effects on tracheal smooth muscle and pharmacokinetic properties. researchgate.net For instance, the relaxant effect of propylxanthine was found to be nearly equal to that of butyl- and isobutylxanthines. researchgate.net
Furthermore, the addition of different functional groups can lead to novel activities. For example, the synthesis of theophylline derivatives containing acetylenes and 1,2,3-triazoles with nucleoside components has yielded compounds with significant anticancer and antimicrobial activities. nih.gov Docking studies of these compounds have shown good binding affinities with various therapeutic targets involved in cancer cell proliferation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajol.info This approach has been successfully applied to 1,3-dimethylxanthine derivatives to predict their activity and guide the design of new, more potent, and selective molecules. nih.govscispace.com
Several QSAR studies have focused on theophylline-based compounds as inhibitors of specific enzymes, such as aldehyde dehydrogenase 1A1 (ALDH1A1), which is a target in cancer therapy. ajol.infonih.govresearchgate.net These studies utilize various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Important descriptors identified in these models include:
Constitutional descriptors: Molecular Weight (MW)
Quantum chemical descriptors: Dipole Moment (DM), Energy of the Highest Occupied Molecular Orbital (E HOMO ), and Energy of the Lowest Unoccupied Molecular Orbital (E LUMO ) scispace.comresearchgate.net
Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient) scispace.comresearchgate.net
Other descriptors: Molar Refractivity (MR), Polarizability (Pol), Surface area (S), and Volume (V) scispace.comresearchgate.net
Different mathematical methods are employed to build the QSAR models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). ajol.infoscispace.comresearchgate.net These models have demonstrated a strong correlation between the predicted and experimental activities of theophylline derivatives. scispace.com
For instance, 2D-QSAR models have been used to show an acceptable correlation between the bioassay results and the predicted activity of theophylline-containing acetylene (B1199291) and 1,2,3-triazole nucleoside hybrids as anticancer agents. nih.gov Molecular docking studies often complement QSAR analyses by providing insights into the binding modes and interactions of the compounds with their target receptors at an atomic level. nih.gov These combined computational approaches are powerful tools for understanding the structural requirements for biological activity and for the rational design of novel theophylline derivatives with specific therapeutic profiles. nih.gov
Spectrophotometric Techniques for Quantification (e.g., UV-spectrophotometry)
UV-Vis spectrophotometry represents a fundamental and accessible technique for the quantification of 1,3-dimethylxanthine. The principle of this method relies on the substance's ability to absorb ultraviolet light at a specific wavelength, with the absorbance being directly proportional to its concentration. Earlier spectrophotometric methods, however, sometimes lacked specificity, as other xanthines could interfere with the analysis. nih.govtandfonline.com To overcome this, modified extraction procedures and advanced computational methods have been developed. nih.gov
Research has established various UV spectrophotometric methods for determining 1,3-dimethylxanthine, including zero-order, first-order, second-order, and area under the curve (AUC) techniques. bvsalud.org The maximum absorbance is typically measured around 270-280 nm. nih.govnih.gov For instance, a zero-order spectrophotometric method identified a maximum absorption wavelength at 271 nm. bvsalud.org Another study utilized 275 nm for analysis in biological fluids. nih.govresearchgate.net These methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are within acceptable ranges. ijcpa.in
| Method Type | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|---|---|
| Zero-Order | 271 | Not Specified | 0.52 | 1.71 | bvsalud.org |
| First-Order Derivative | 258 | Not Specified | 0.46 | 1.51 | bvsalud.org |
| Second-Order Derivative | 218 | Not Specified | 0.38 | 1.25 | bvsalud.org |
| Area Under Curve (AUC) | 260-282 | Not Specified | 0.57 | 1.88 | bvsalud.org |
| Simultaneous Equation | 274.8 | 4-24 | 0.0496 | 0.150 | ijcpa.in |
| Standard UV Analysis | 275 | 5-100 | Not Specified | Plasma: 5.23, Urine: 8.7 | nih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are paramount in modern analytical chemistry, offering superior separation and specificity compared to classical methods. For 1,3-dimethylxanthine research, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are extensively used, often coupled with various detectors for enhanced sensitivity and identification.
HPLC is a robust, precise, and widely adopted method for the determination of 1,3-dimethylxanthine in diverse samples, including plasma, urine, saliva, and pharmaceutical dosage forms. nih.govresearchgate.net The technique typically employs a reversed-phase column, most commonly a C18 column, for separation. nih.govuobasrah.edu.iqsemanticscholar.org
The mobile phase, a critical component for achieving effective separation, often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as water or orthophosphoric acid solution. bvsalud.orgnih.gov The separation can be performed under isocratic conditions, where the mobile phase composition remains constant throughout the run. nih.govsemanticscholar.org Detection is usually accomplished with a UV detector set at a wavelength where 1,3-dimethylxanthine exhibits strong absorbance, such as 254 nm or 280 nm. tandfonline.comuobasrah.edu.iq The method's performance is rigorously validated, with studies reporting high recovery percentages and excellent intra-day and inter-day precision. nih.govresearchgate.net
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Source |
|---|---|---|---|---|---|
| C18 (25 cm x 4.6 mm, 5µm) | Methanol:Water (60:40, v/v) | 0.75 | 280 | LOQ for plasma: 3.1 µg/mL; Recovery: 94.85% | nih.govresearchgate.net |
| Partisil-10 ODS-2 (C18) | Not specified in abstract | 1.5 | 254 | Rapid, quantitative method with direct serum injection. | tandfonline.com |
| Agilent Zorbax-SCX-C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Methanol with 0.1% Orthophosphoric acid (50:50 v/v) | 1.0 | 280 | Linearity: 5-25 mg/L; LOD: 0.99 µg/mL; LOQ: 3 µg/mL. | uobasrah.edu.iq |
| Spherisorb C-18 (250x4.6mm; 10um) | 1% Acetic acid:Methanol (60:40 v/v) with 3.5mM sodium-1-octanesulphonate | 1.0 | 277 | Validated for simultaneous analysis with Salbutamol in syrup. Repeatability (RSD): 0.41–0.70%. | semanticscholar.org |
HPTLC provides a simple, rapid, and cost-effective alternative for the quantification of 1,3-dimethylxanthine. asianpubs.orgakjournals.com This planar chromatographic technique is performed on plates pre-coated with a stationary phase, typically silica (B1680970) gel 60F254. asianpubs.orgakjournals.com
A key advantage of HPTLC is its flexibility in mobile phase composition and the ability to run multiple samples simultaneously. Various solvent systems have been successfully employed, such as toluene:isopropyl alcohol:acetic acid (12:12:1 v/v/v) and chloroform:methanol (9:1). asianpubs.orgakjournals.com After the plate is developed, the separated spots are quantified using a densitometric scanner at a specific wavelength, for example, 261 nm or 277 nm. asianpubs.orgakjournals.com The position of the spot is identified by its Retention factor (Rf) value. The method is validated for linearity, precision, accuracy, and specificity, proving its suitability for routine analysis in both bulk drug and pharmaceutical formulations. asianpubs.orgjocpr.com
| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rf Value | Linearity Range | Source |
|---|---|---|---|---|---|
| Silica gel 60F254 | Toluene:Isopropyl alcohol:Acetic acid (12:12:1) | 261 | Not Specified | 60-80 ng/spot | asianpubs.org |
| Silica gel 60F254 | Chloroform:Methanol (9:1) | 277 | Not Specified | 0.5-20 µg/mL | akjournals.com |
| Silica gel G6O F254 | Ethylacetate:Chloroform:Ethanol:Ammonia (6:4:3:1) | 254 | 0.52 ± 0.01 | 4000-8000 ng/spot | jocpr.com |
| Silica gel 60F254 | Chloroform:Ammonium acetate (B1210297) buffer (pH 6.5) (9.5:0.5) | 220 | Not Specified | 0.4–1.8 µg/band | mdpi.com |
Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), stands as one of the most powerful and specific tools for bioanalytical research. researchgate.netcreative-proteomics.com This method offers highly sensitive detection and structural identification based on the mass-to-charge ratio (m/z) of the analyte. creative-proteomics.com
For 1,3-dimethylxanthine analysis, LC-MS systems often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in the positive ion mode, which generates a protonated molecular ion [M+H]+. researchgate.netnih.gov The specificity is further enhanced by using tandem mass spectrometry (MS/MS), where a specific parent ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by monitoring a specific mass transition (e.g., m/z 181.1 → 124.2 for theophylline). nih.gov The use of a stable isotope-labeled internal standard, such as [1,3-15N2-2-13C]theophylline, allows for highly accurate quantification through isotope dilution mass spectrometry, making it a potential reference method. nih.gov
| Technique | Ionization Mode | Mass Transition (m/z) | Internal Standard | Key Features | Source |
|---|---|---|---|---|---|
| GC-MS | Not Specified | 252 -> 255 (for analyte and IS) | (1,3-15N2-2-13C)theophylline | Detection limit of 10 ng/mL; used for serum analysis. | |
| LC-APCI-MS | Positive & Negative | [M+H]+ at m/z 181 | Not Specified | Simultaneous determination of theophylline and its metabolites. | researchgate.net |
| GC-MS | Not Specified | 250 -> 253 (for analyte and IS) | [1,3-15N, 2-13C]theophylline | Fully automated system with excellent precision (day-to-day reproducibility 1.82%). | nih.gov |
| LC-MS/MS | Positive ESI | 181.1 → 124.2 | Phenacetin | Rapid 3-minute runtime; linearity from 50.4 to 5062.1 ng/mL. | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
Sample Preparation and Extraction Techniques for Research Samples
Effective sample preparation is a critical prerequisite for reliable analysis, especially when dealing with complex biological matrices such as blood, plasma, urine, or saliva. creative-proteomics.com The primary goal is to isolate 1,3-dimethylxanthine from interfering endogenous components like proteins and lipids, which can suppress instrument signals and damage analytical columns. nih.govnih.gov
A widely used method is liquid-liquid extraction (LLE), where the sample is mixed with an immiscible organic solvent. nih.gov For instance, a chloroform/isopropanol mixture is often used to extract 1,3-dimethylxanthine from plasma and saliva. nih.govnih.gov After mixing and centrifugation, the organic layer containing the analyte is separated and evaporated, and the residue is reconstituted for analysis. nih.gov
Another common approach is protein precipitation, which is simpler and faster than LLE. nih.gov This involves adding a denaturing agent, such as a solvent, to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation. nih.gov For cleaner samples like urine, a simple dilution step may be sufficient before injection into the analytical system, significantly reducing preparation time. nih.govresearchgate.net In many validated methods, an internal standard is added at the beginning of the sample preparation process to account for any loss of the analyte during extraction and to improve the accuracy and precision of quantification. nih.gov
| Sample Matrix | Preparation Technique | Reagents/Solvents Used | Source |
|---|---|---|---|
| Plasma, Saliva | Liquid-Liquid Extraction (LLE) | Chloroform/Isopropanol (20:1, v/v) | nih.gov |
| Serum | LLE | Chloroform/2-propanol (90:10) | |
| Post-mortem Blood | LLE after acid hydrolysis | 10% Sodium tungstate, 0.5 M H2SO4, Chloroform–isopropanol (8:2) | akjournals.com |
| Plasma | LLE | Ethyl acetate | nih.gov |
| Plasma, Serum | Protein Precipitation (Solvent Denaturation) | Not specified in abstract | nih.gov |
| Syrup | Dilution & Filtration | 1% Acetic acid:Methanol (60:40 v/v), 0.45µm filter | semanticscholar.org |
Drug Interactions
Established Synthetic Pathways for 1,3-Dimethylxanthine
1,3-Dimethylxanthine, also known as theophylline, is a naturally occurring methylxanthine found in tea leaves and cocoa beans. atamanchemicals.com However, for commercial and research purposes, chemical synthesis is the primary source. Several methods have been established for its synthesis, with the Traube purine (B94841) synthesis being a historically significant and versatile approach.
Traube Purine Synthesis and Related Approaches
The Traube purine synthesis, first introduced by Wilhelm Traube in 1900, is a classical and adaptable method for creating purine derivatives, including 1,3-dimethylxanthine. atamanchemicals.comwikipedia.org This method generally involves the construction of the purine ring system from a substituted pyrimidine (B1678525) precursor.
A typical Traube synthesis for theophylline begins with the reaction of N,N'-dimethylurea and cyanoacetic acid to form 4-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. This intermediate then undergoes nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group, yielding a diaminopyrimidine derivative. Finally, cyclization with a one-carbon unit, such as formic acid or formamide (B127407), closes the imidazole (B134444) ring to afford 1,3-dimethylxanthine. chemicalbook.comscribd.compharmaguideline.com
Key Steps in Traube Synthesis of 1,3-Dimethylxanthine:
Condensation: Reaction of N,N'-dimethylurea with cyanoacetic acid.
Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring.
Reduction: Conversion of the nitroso group to an amino group.
Cyclization: Ring closure with a one-carbon source to form the final purine structure.
Another related approach involves starting with 6-amino-1,3-dimethyluracil, which is then nitrosated to form 5-nitroso-6-amino-1,3-dimethyluracil. Subsequent reduction of the nitroso group yields 5,6-diamino-1,3-dimethyluracil. This diamino intermediate is then cyclized with formamide to produce theophylline. chemicalbook.com
Microwave-Assisted Synthesis Procedures
In recent years, microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. researchgate.net The synthesis of 1,3-dimethylxanthine and its derivatives has benefited from this technology.
Microwave irradiation can be effectively employed for the key imidazole ring closure step in the synthesis of xanthine (B1682287) derivatives. researchgate.net For instance, the reaction of 5,6-diaminouracils with triethyl orthoformate under microwave irradiation can lead to high yields of the corresponding xanthines in a fraction of the time required by conventional heating. researchgate.net This method has been successfully applied to the synthesis of various 1,3-dialkylxanthines. researchgate.net
Furthermore, microwave-assisted procedures have been utilized for the derivatization of theophylline, such as in the synthesis of N-substituted derivatives, leading to shorter reaction times and improved yields. nih.gov The application of microwave energy has also been explored in the formation of theophylline cocrystals, demonstrating a rapid and efficient method for their preparation. researchgate.net
Derivatization Strategies for Novel 1,3-Dimethylxanthine Analogs
The structural scaffold of 1,3-dimethylxanthine offers several positions for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties. The N-7 and C-8 positions are particularly common sites for derivatization. nih.govuniroma1.itresearchgate.net
Substitutions at the N-7 and C-8 Positions
The nitrogen atom at the N-7 position of the theophylline ring can be readily alkylated or otherwise substituted. amazonaws.com This has been a common strategy to explore the structure-activity relationships of theophylline analogs. amazonaws.comnih.gov Similarly, the carbon atom at the C-8 position can be functionalized, often starting from 8-chloro or 8-bromo-theophylline, which allows for nucleophilic substitution reactions to introduce a variety of substituents. nih.govfarmaciajournal.com
Research has shown that substitutions at these positions can significantly influence the biological activity of the resulting compounds. For example, the introduction of different groups at the N-7 and C-8 positions has been explored to develop new compounds with specific pharmacological profiles. nih.govfarmaciajournal.com
Table 1: Examples of N-7 and C-8 Substituted Theophylline Derivatives and their Synthetic Precursors
| Position of Substitution | Starting Material | Type of Reaction | Example of Substituent | Reference |
| N-7 | Theophylline | Alkylation | Butyl group | amazonaws.com |
| C-8 | 8-Chlorotheophylline | Nucleophilic Substitution | Ethoxycarbonylpiperazine | nih.gov |
| C-8 | 8-Bromotheophylline | Reaction with epoxy-propyl-acetaminophen | Imidazolyl radical | farmaciajournal.com |
Design and Synthesis of Complex Substituted Methylxanthines
The development of more complex substituted methylxanthines often involves multi-step synthetic strategies. These strategies aim to combine the theophylline core with other chemical moieties to create hybrid molecules with potentially enhanced or novel properties. rsc.orgresearchgate.net
One approach involves the synthesis of theophylline derivatives bearing other heterocyclic scaffolds, such as tetrazoles. rsc.org For instance, theophylline can be alkylated with chloroacetonitrile, followed by a click reaction to form a tetrazole ring, which is then further functionalized. rsc.org Another strategy involves linking theophylline to other pharmacologically active structures, such as coumarins, via microwave-assisted synthesis. bohrium.com
The synthesis of these complex derivatives often requires careful planning of the reaction sequence and purification methods to obtain the desired products with high purity. nih.govrsc.org
Table 2: Synthetic Strategies for Complex Theophylline Derivatives
| Derivative Type | Key Synthetic Steps | Reference |
| Theophylline-tetrazole hybrids | Alkylation of theophylline, click reaction to form tetrazole, further functionalization. | rsc.org |
| Coumarin-theophylline hybrids | Microwave-assisted reaction between a substituted coumarin (B35378) and theophylline. | bohrium.com |
| 8-Anilide substituted theophyllines | Alkylation of 8-mercaptotheophylline with N-substituted propionamides. | researchgate.net |
Cocrystallization for Modified Properties
Cocrystallization is a technique used to modify the physicochemical properties of a solid compound by forming a crystalline structure containing two or more different molecules in the same crystal lattice. diva-portal.org In the context of 1,3-dimethylxanthine, cocrystallization has been explored as a means to alter properties such as solubility and stability without changing the chemical structure of the theophylline molecule itself. rsc.orgkib.ac.cn
Theophylline has been successfully cocrystallized with a variety of coformers, including organic acids, amino acids, and other active pharmaceutical ingredients. diva-portal.orgrsc.orgrsc.orgacs.org The formation of these cocrystals relies on non-covalent interactions, primarily hydrogen bonding, between theophylline and the coformer. diva-portal.org
Studies have shown that the choice of coformer can significantly impact the properties of the resulting cocrystal. For example, cocrystals of theophylline with certain amino acids have demonstrated increased solubility compared to theophylline alone. rsc.orgrsc.org The synthesis of these cocrystals can be achieved through various methods, including solvent-assisted grinding and slow evaporation. diva-portal.orgrsc.org
Table 3: Examples of Theophylline Cocrystals and their Reported Properties
| Coformer | Method of Synthesis | Observed Property Change | Reference |
| Gamma-aminobutyric acid (GABA) | Solvent-assisted grinding | Increased solubility | rsc.orgrsc.org |
| L-arginine (ARG) | Solvent-assisted grinding | Increased solubility | rsc.orgrsc.org |
| Oxalic acid | Slow evaporation | Altered melting point and solubility | diva-portal.org |
| Glutaric acid | Co-grinding/Slow evaporation | Increased solubility | diva-portal.org |
| Favipiravir | Mechanochemistry/Solution crystallization | Formation of a new crystalline solid | acs.org |
Spectroscopic Methods for Molecular Structure and Interaction Determination
Spectroscopy is a cornerstone in the analysis of 1,3-Dimethylxanthine, offering a non-destructive means to probe its molecular architecture and behavior in various environments.
Vibrational Spectroscopy (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations of 1,3-Dimethylxanthine. edinst.com These vibrations are unique to the molecule's structure and the nature of its chemical bonds.
In FTIR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes, such as stretching and bending of bonds. edinst.com For 1,3-Dimethylxanthine, characteristic absorption bands reveal the presence of key functional groups. For instance, the C=O stretching vibrations are typically observed in the region of 1650 cm⁻¹, while the ring C-C stretching of the benzene (B151609) ring is found around 1599 cm⁻¹. researchgate.net The N-H stretching vibrations of the pyrimidine ring in related xanthine structures appear at higher wavenumbers. videleaf.com The position and intensity of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net
Raman spectroscopy offers complementary information. It relies on the inelastic scattering of monochromatic light. edinst.com A key advantage of Raman spectroscopy is its ability to detect and analyze samples in aqueous solutions, which is often challenging for FTIR. spectroscopyonline.com For 1,3-Dimethylxanthine, the simultaneous strong appearance of certain modes in both IR and Raman spectra, like the ring stretching mode, can indicate charge transfer interactions. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
| C=O Stretching | ~1650 | FTIR, Raman | Indicates the presence of carbonyl groups. researchgate.net |
| Ring C=C Stretching | ~1599 | FTIR, Raman | Corresponds to the benzene ring vibrations. researchgate.net |
| N-H Stretching | >3100 | FTIR | Reveals the presence of N-H bonds in the pyrimidine ring. videleaf.com |
This table provides an interactive summary of key vibrational modes for 1,3-Dimethylxanthine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 1H–14N NQDR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. ebsco.comwikipedia.org It exploits the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure. ebsco.com
¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types of NMR used for organic molecules like 1,3-Dimethylxanthine. mdpi.com
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For 1,3-Dimethylxanthine, the signals corresponding to the two methyl groups are distinct and characteristic, appearing at approximately 3.23 δ and 3.41 δ. wikipedia.org The proton on the imidazole ring is typically observed further downfield. wikipedia.org
¹³C NMR provides information about the carbon skeleton. The chemical shifts for the methyl carbons in 1,3-Dimethylxanthine are found at approximately 27.7 δ and 29.9 δ. wikipedia.org The signals for the carbonyl carbons and other ring carbons appear at different, characteristic chemical shifts. researchgate.net The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure. researchgate.netekb.egjchps.com
¹H–¹⁴N NQDR: ¹H–¹⁴N Nuclear Quadrupole Double Resonance (NQDR) is a specialized solid-state NMR technique that provides very accurate information about the electric field gradient around nitrogen atoms. acs.orgacs.org This is particularly useful for studying the intermolecular interactions of 1,3-Dimethylxanthine in its crystalline form. acs.orgacs.org By analyzing the NQR spectra, researchers can gain insights into the nature of hydrogen bonds and π-π stacking interactions, which are crucial for understanding the packing of the molecules in a crystal and their interaction with biological receptors. acs.orgacs.org Studies have used this technique to compare the interaction patterns in 1,3-Dimethylxanthine with other methylxanthines like caffeine (B1668208) and theobromine (B1682246). acs.orgacs.org
| NMR Technique | Nucleus Probed | Key Findings for 1,3-Dimethylxanthine |
| ¹H NMR | Proton (¹H) | Characteristic signals for methyl groups (~3.23 δ and 3.41 δ) and imidazole proton. wikipedia.org |
| ¹³C NMR | Carbon-13 (¹³C) | Signals for methyl carbons (~27.7 δ and 29.9 δ) and other ring carbons. wikipedia.orgresearchgate.net |
| ¹H–¹⁴N NQDR | Nitrogen-14 (¹⁴N) | Provides detailed information on intermolecular interactions in the solid state. acs.orgacs.org |
This interactive table summarizes the application of different NMR techniques in the study of 1,3-Dimethylxanthine.
UV-Visible Spectroscopy for Binding and Concentration Studies
UV-Visible spectroscopy is a versatile technique used to study the electronic transitions within a molecule and is widely applied to investigate the binding of 1,3-Dimethylxanthine to biomolecules and to determine its concentration in solutions. nih.gov
When 1,3-Dimethylxanthine interacts with a target molecule, such as a protein or DNA, changes in its UV-Vis absorption spectrum can be observed. najah.edu These changes, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hyperchromism or hypochromism), can be used to calculate binding constants and infer the nature of the interaction. najah.edumdpi.com For instance, a shift in the absorption spectrum upon addition of DNA can suggest an intercalative or electrostatic binding mode. najah.edu In methanol (B129727), 1,3-Dimethylxanthine has a λmax around 272 nm. scholarsresearchlibrary.com In a 0.1N NaOH solution, it absorbs maximally at 277 nm. wikipedia.org
This technique is also fundamental for quantitative analysis. By creating a calibration curve of absorbance versus concentration, the amount of 1,3-Dimethylxanthine in a sample can be accurately determined, which is crucial in various research and analytical settings. scholarsresearchlibrary.comoup.com
Femtosecond Fluorescence Spectroscopy for Dynamical Properties
Femtosecond fluorescence spectroscopy is an ultrafast technique used to study the excited-state dynamics of molecules on a femtosecond (10⁻¹⁵ s) timescale. accscicn.com This method provides insights into processes like fluorescence decay and energy relaxation. researchgate.netmdpi.com
Studies on 1,3-Dimethylxanthine and other methylxanthines using this technique have revealed that their fluorescence decays are non-exponential and occur on a picosecond timescale. researchgate.netmdpi.com The fluorescence quantum yield and average decay time are slightly larger than those of DNA bases. researchgate.netmdpi.com This information is valuable for understanding the photophysical properties of 1,3-Dimethylxanthine and how it dissipates energy after absorbing light, which can have implications for its interactions in biological systems. researchgate.net The technique helps in understanding the relaxation of the lowest singlet excited state, which is often influenced by conical intersections. researchgate.net
Crystallographic Analysis of 1,3-Dimethylxanthine and its Complexes
Crystallography provides the most definitive three-dimensional structural information of molecules in their crystalline state.
X-ray Crystallography of Binding Residues
X-ray crystallography is an indispensable tool for visualizing the precise atomic arrangement of 1,3-Dimethylxanthine and how it binds to its biological targets, such as enzymes and receptors. By determining the crystal structure of a 1,3-Dimethylxanthine-protein complex, researchers can identify the specific amino acid residues involved in the binding interaction. atamanchemicals.com
Conformational Analysis and Tautomerism Studies
The structural characteristics of 1,3-dimethylxanthine (theophylline), particularly its conformational possibilities and tautomeric forms, are fundamental to understanding its chemical behavior and interactions at a molecular level. Advanced analytical and computational techniques have provided significant insights into these aspects.
Tautomerism in 1,3-Dimethylxanthine
Theophylline can theoretically exist in several tautomeric forms, which are structural isomers that readily interconvert, typically through the migration of a proton. The most significant of these involve the position of the hydrogen atom on the imidazole ring, leading primarily to the N7-H and N9-H tautomers.
Research combining spectroscopic analysis and molecular orbital computations has been employed to determine the predominant tautomeric species in solution. nih.gov Comparative studies with related methylxanthines like caffeine and theobromine suggest that the N7-H form is the most stable and therefore the predominant species in solution. nih.gov
Computational studies using Density Functional Theory (DFT) have further elucidated the energetic landscape of theophylline's tautomers. Calculations at the B3LYP/6-311++(d,p) level of theory indicate that the N7-H tautomer is more stable than the N9-H form. rsc.org A significant difference in the calculated dipole moments of the two tautomers has been reported, with the N9-H form exhibiting a much larger dipole moment (7.91 Debye) compared to the N7-H tautomer (4.28 Debye), suggesting a greater charge separation in the N9-H structure. rsc.org
Spectroscopic methods are crucial for the experimental study of tautomerism. While techniques like infrared (IR) spectroscopy can be complicated by the presence of different tautomers, they provide valuable data. d-nb.info Gas-phase studies using resonant two-photon ionization and IR-UV double resonance spectroscopy have successfully identified a vibrational band corresponding to the N-H stretching of the N7-H tautomer. rsc.org In the solid state, such as in cocrystals, it has been observed that strong intermolecular interactions with theophylline can stabilize higher-energy tautomers of co-former molecules, a phenomenon that would not typically be observed. iucr.org
| Tautomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| N7-H Theophylline | 0.00 rsc.org | 4.28 rsc.org |
| N9-H Theophylline | 3.69 rsc.org | 7.91 rsc.org |
Table 1: Calculated relative energies and dipole moments for the N7-H and N9-H tautomers of theophylline. Data obtained from DFT calculations.
Conformational Analysis and Crystal Structure
The crystal structure of anhydrous theophylline has been determined using X-ray powder diffraction. iucr.org It crystallizes in an orthorhombic system with the space group Pna2₁, indicating a specific packing arrangement of the molecules in the crystal lattice. iucr.org Hydrogen bonding is a dominant force in the crystal packing of theophylline, which possesses both a hydrogen bond donor site (the N7-H group) and hydrogen bond acceptor sites (the carbonyl oxygens). nih.govmdpi.com These interactions are fundamental in the formation of theophylline cocrystals. nih.govresearchgate.net
Systematic conformational searches, often aided by computational molecular mechanics, are used to explore the potential shapes and orientations of flexible side chains in theophylline derivatives. rsc.org These studies, combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal the mobility of such side chains, which can influence the molecule's physical properties and interactions. rsc.org
| Property | Value |
| Crystal System | Orthorhombic iucr.org |
| Space Group | Pna2₁ iucr.org |
| a | 24.628 (4) Å iucr.org |
| b | 3.833 (2) Å iucr.org |
| c | 8.501 (5) Å iucr.org |
| Volume (U) | 802.49 ų iucr.org |
| Molecules per unit cell (Z) | 4 iucr.org |
Table 2: Crystallographic data for anhydrous 1,3-Dimethylxanthine.
Computational and Theoretical Research on 1,3 Dimethylxanthine
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and simulation are computational techniques used to predict how a ligand, such as 1,3-dimethylxanthine, binds to a receptor, typically a protein or nucleic acid. tandfonline.com These studies are crucial for understanding the molecular basis of a compound's pharmacological action and for designing new therapeutic agents. mdpi.com
Research has extensively employed these methods to explore the interactions of 1,3-dimethylxanthine with various biological targets. All-atom molecular dynamics simulations have been used to investigate the binding of 1,3-dimethylxanthine to RNA aptamers, revealing specific conformations and multiple binding pathways. nih.gov For instance, studies on a theophylline-binding RNA aptamer have detailed the conformational landscape and the binding mechanism, which appears to involve conformational selection followed by further rearrangement. plos.org The binding affinity for this aptamer is reported to be approximately 0.4 μM in the presence of Mg²⁺ ions. nih.gov
Molecular docking studies have also been applied to understand the potential of 1,3-dimethylxanthine and its derivatives against various disease targets. Docking simulations against SARS-CoV-2 proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), have shown favorable binding scores, suggesting potential inhibitory activity. nih.gov For example, 1,3-dimethylxanthine was found to bind stably to the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid protein with a docking score of -3.763 kcal/mol. mdpi.com Similarly, its interaction with the spike protein involved four hydrogen bonds and a Pi-Pi stacked interaction, while its binding to the E protein showed a delta G of -5.0 kcal/mol. researchgate.net
In the context of cancer research, derivatives of 1,3-dimethylxanthine have been docked against therapeutic targets involved in cell proliferation, such as human epidermal growth factor receptor 2 (HER2). rsc.orgrsc.org These in silico studies have shown good correlation with experimental bioassay results, identifying compounds with significant cytotoxic effects on various cancer cell lines. rsc.orgnih.gov Furthermore, docking studies on adenosine (B11128) A2A receptors have helped to elucidate the structural requirements for developing potential antiparkinsonian agents based on the xanthine (B1682287) scaffold. nih.govingentaconnect.com
Table 1: Selected Molecular Docking and Simulation Findings for 1,3-Dimethylxanthine and its Derivatives
| Target Receptor | Ligand/Compound | Method | Key Findings | Reference(s) |
| RNA Aptamer | 1,3-Dimethylxanthine | LiGaMD Simulation | Binding free energy and kinetic rates determined; multiple binding pathways identified. | nih.gov |
| SARS-CoV-2 N-Protein (NTD) | 1,3-Dimethylxanthine | Molecular Docking | Stably binds to the RNA-binding site; Docking Score: -3.763 kcal/mol. | mdpi.com |
| SARS-CoV-2 Spike Protein | 1,3-Dimethylxanthine | Molecular Docking | Interactions show 4 hydrogen bonds and a Pi-Pi stacked interaction. | researchgate.net |
| SARS-CoV-2 E Protein | 1,3-Dimethylxanthine | Molecular Docking | Binding involves Pi-sigma interactions and two hydrogen bonds; Delta G: -5.0 kcal/mol. | researchgate.net |
| SARS-CoV-2 Mpro | Compound 9a (derivative) | Molecular Docking | Docking Score: -17.52 kcal/mol; H-bonds with key residues. | nih.gov |
| SARS-CoV-2 RdRp | Compound 9a (derivative) | Molecular Docking | Docking Score: -13.72 kcal/mol; H-bonds with key residues. | nih.gov |
| Adenosine A2A Receptor | Xanthine analogue 9b | Molecular Docking | Highest affinity towards A2A AR (Ki = 0.75 μM). | nih.govingentaconnect.com |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Compound 27 (derivative) | Molecular Docking | Dock Score: -15.23; Binding Energy: -9.673 kcal/mol. | rsc.org |
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. asrjetsjournal.orgresearchgate.net It is widely applied to determine the structural and electronic properties of compounds like 1,3-dimethylxanthine. researchgate.netresearchgate.nettandfonline.com
DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31++G, 6-31G ), have been performed to optimize the molecular geometry of 1,3-dimethylxanthine and analyze its vibrational spectra. nih.govimanagerpublications.com These computational studies provide detailed information on bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data. imanagerpublications.com The vibrational spectral investigations, combined with DFT computations, help to explain structural features, bonding, and the nature of hydrogen bonds (such as N-H⋯O and C-H⋯O). researchgate.net
The electronic properties derived from DFT are crucial for understanding the molecule's reactivity and potential interactions. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.orgtandfonline.com The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com For 1,3-dimethylxanthine, the HOMO-LUMO energy gap has been calculated to be 5.170 eV. tandfonline.comresearchgate.net Other calculated properties include dipole moment, polarizability, chemical hardness, softness, and electrophilicity index. asrjetsjournal.orgnih.gov The molecular electrostatic potential (MEP) surface is also mapped to identify reactive sites, showing electrophilic regions concentrated near the oxygen and nitrogen atoms. tandfonline.comtandfonline.com
DFT has also been used to study cocrystals of 1,3-dimethylxanthine, for example with pterostilbene, revealing that electrostatically enhanced π–π stacking interactions can be even stronger than conventional hydrogen bonds in governing the crystal packing. acs.org
Table 2: Calculated Electronic Properties of 1,3-Dimethylxanthine using DFT
| Property | Calculated Value | Method/Basis Set | Reference(s) |
| HOMO Energy | -6.284 eV | B3LYP/6-31G | imanagerpublications.com |
| LUMO Energy | -1.285 eV | B3LYP/6-31G | imanagerpublications.com |
| HOMO-LUMO Energy Gap | 5.170 eV | - | tandfonline.comresearchgate.net |
| Ionization Energy | 6.284 eV | B3LYP/6-31G | imanagerpublications.com |
| Electron Affinity | 1.285 eV | B3LYP/6-31G | imanagerpublications.com |
| Electrophilicity Index | 2.649 eV | - | tandfonline.com |
| Dipole Moment | 3.99 Debye | B3LYP/6-31G | imanagerpublications.com |
In Silico Prediction of Pharmacological Potential and "Druglike" Attributes
In silico methods are instrumental in the early stages of drug discovery for screening and predicting the pharmacological and pharmacokinetic properties of molecules. uran.ua These computational tools assess a compound's "druglikeness," which helps to prioritize candidates for synthesis and further testing. zsmu.edu.ua
For 1,3-dimethylxanthine and its derivatives, various in silico tools like SwissADME and SuperPred 3.0 have been used to predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) parameters, and potential biological targets. uran.ua One of the most common assessments is the Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tandfonline.comguidetopharmacology.org 1,3-dimethylxanthine itself adheres to these rules, suggesting good potential for oral absorption and distribution. tandfonline.comresearchgate.net
Studies on various derivatives of 1,3-dimethylxanthine have shown that modifications, such as extending an alkyl substituent at the N7 position, can negatively affect the ADME profile and limit oral bioavailability, even if the pharmacological potential is not significantly altered. uran.uazsmu.edu.uapharmj.org.ua For instance, in a series of 7-alkyl-8-hydrazine derivatives, compounds with smaller alkyl groups were predicted to be orally bioavailable, while longer chains led to a deterioration of ADME parameters. zsmu.edu.ua In silico predictions have also suggested that some metabolites of 1,3-dimethylxanthine can cross the blood-brain barrier (BBB) via passive diffusion or with the help of transporters. rsc.org
The predicted pharmacological potential for derivatives often includes actions such as peripheral vasodilation and lipoprotein lipase (B570770) inhibition. scilit.com These in silico predictions provide a valuable framework for rationally designing new derivatives with improved pharmacological profiles. researchgate.netrsc.org
Table 3: Predicted "Druglike" Properties of 1,3-Dimethylxanthine
| Property (Lipinski's Rule of Five) | Value | Guideline | Reference(s) |
| Molecular Weight | 180.06 g/mol | < 500 | guidetopharmacology.org |
| XLogP (Lipophilicity) | 1.68 | ≤ 5 | guidetopharmacology.org |
| Hydrogen Bond Donors | 1 | ≤ 5 | guidetopharmacology.org |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | guidetopharmacology.org |
| Rotatable Bonds | 0 | ≤ 10 | guidetopharmacology.org |
| Topological Polar Surface Area (TPSA) | 72.68 Ų | - | guidetopharmacology.org |
| Number of Lipinski's Rules Broken | 0 | - | guidetopharmacology.org |
Ab Initio Calculations for Metal Complex Interactions, including Calcium
Ab initio quantum chemistry methods are computational procedures based on quantum mechanics principles, without the inclusion of empirical parameters. These calculations are vital for understanding the nature of chemical bonds and interactions, including those between organic molecules and metal ions.
The interaction of 1,3-dimethylxanthine with metal ions is a significant area of study, as these interactions can influence its biological activity and provide models for metal-DNA interactions. researchgate.netsemanticscholar.org 1,3-dimethylxanthine typically acts as a monodentate ligand in neutral or basic conditions, coordinating with metal ions through the N7 atom of the imidazole (B134444) ring. researchgate.netsemanticscholar.orgcdnsciencepub.com In some cases, it can also function as a bidentate N(7)/O(6) chelating ligand or as a bridging ligand. researchgate.netsemanticscholar.org The methyl groups at the N1 and N3 positions generally prevent these nitrogen atoms from participating in metal coordination. semanticscholar.org
While extensive research, including X-ray crystallography and spectroscopic studies, has characterized complexes of 1,3-dimethylxanthine with various transition metals such as copper(II), cobalt(II), nickel(II), cadmium(II), platinum(IV), and ruthenium(III), specific ab initio computational studies on its interaction with calcium are not extensively documented in the available literature. researchgate.netcdnsciencepub.comsciopen.comresearchgate.net However, the principles derived from studies with other divalent cations provide a basis for understanding the potential interaction with Ca²⁺. DFT calculations have been employed to study the structure of metal complexes of 1,3-dimethylxanthine, such as those with palladium(II) and other metals, confirming the coordination modes. sciopen.comresearchgate.net These computational approaches confirm that the N7 nitrogen atom is a primary target for metal cation interaction. researchgate.net Theoretical calculations have also been used to explain the demethylation of theophylline (B1681296) by oxidizing radicals, a process that can be influenced by the coordination environment. nih.gov
Given the established coordination chemistry, it is probable that calcium ions would also interact primarily with the N7 position and potentially the exocyclic O6 oxygen, similar to other divalent metal ions. Detailed ab initio calculations would be necessary to precisely determine the geometry, binding energy, and electronic structure of a 1,3-dimethylxanthine-calcium complex.
Emerging Research Areas and Future Directions for 1,3 Dimethylxanthine and Calcium Research
Exploration of Novel 1,3-Dimethylxanthine Derivatives with Enhanced Selectivity for Calcium Pathways
The development of novel derivatives of 1,3-dimethylxanthine is a key focus of current research, with a significant emphasis on enhancing their selectivity for specific calcium signaling pathways. researchgate.netijbs.com The goal is to design molecules that can more precisely modulate calcium-dependent processes, potentially leading to improved therapeutic efficacy and reduced side effects.
Researchers are actively synthesizing and evaluating new 1,3-dimethylxanthine derivatives with modifications at various positions of the xanthine (B1682287) scaffold. atsjournals.orgmdpi.com For instance, the synthesis of 8-substituted phenylxanthines has been explored to study the effects of substitution patterns on affinity for adenosine (B11128) receptors, which are known to interact with calcium signaling. mdpi.com Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which chemical modifications lead to a desired biological activity. For example, studies on various xanthine analogs have shown that substitutions at the 1, 3, and 7 positions can influence their ability to activate the ryanodine (B192298) receptor, a key intracellular calcium release channel. nih.gov
One promising approach involves the creation of hybrid molecules that combine the 1,3-dimethylxanthine core with other pharmacologically active moieties. For example, theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have been synthesized and are being investigated for their biological activities. frontiersin.org The design of such compounds is often guided by the desire to target specific protein interactions that are upstream or downstream of calcium signaling events.
The table below summarizes some examples of novel 1,3-dimethylxanthine derivatives and the focus of their investigation:
| Derivative Class | Investigated Properties | Reference |
| 8-(substituted-phenyl)xanthines | Adenosine receptor affinity and selectivity | mdpi.com |
| Tetrahydropyrazino-annelated theophylline (B1681296) derivatives | Increased water-solubility and multi-target activity | frontiersin.org |
| Theophylline-1,2,4-triazole hybrids | Antimicrobial and serine protease inhibition | frontiersin.org |
| 7-(aminobut-2-yn-1-yl)theophylline derivatives | Acetylcholinesterase inhibition | mdpi.com |
These efforts are paving the way for a new generation of 1,3-dimethylxanthine-based compounds with finely tuned activities on calcium-mediated cellular processes.
Advanced Mechanistic Studies on Specific Calcium Signaling Modulation Events
Recent research has delved deeper into the specific mechanisms by which 1,3-dimethylxanthine modulates calcium signaling. These studies are moving beyond general observations to pinpoint the precise molecular events that are affected.
A key area of focus is the effect of 1,3-dimethylxanthine on intracellular calcium stores, particularly the endoplasmic reticulum (ER). Studies have shown that theophylline can induce the release of calcium from the ER. This release appears to occur through a mechanism that is independent of phospholipase C (PLC), a common enzyme in many calcium signaling pathways. nih.gov This suggests that 1,3-dimethylxanthine may interact directly with calcium channels on the ER or with other regulatory proteins.
Another important aspect is the modulation of store-operated calcium entry (SOCE). SOCE is a process where the depletion of calcium from the ER triggers the opening of calcium channels in the plasma membrane, allowing calcium to enter the cell from the extracellular environment. nih.gov Research indicates that 1,3-dimethylxanthine can induce calcium entry via store-operated calcium channels. nih.gov This has been demonstrated by the use of inhibitors of SOCE, which were found to reduce the calcium influx triggered by theophylline. nih.gov
Furthermore, the interaction of 1,3-dimethylxanthine with specific calcium channels is being investigated. For instance, some studies suggest that the effects of theophylline on smooth muscle relaxation may be linked to the opening of large-conductance Ca2+-activated K+ (maxi-K) channels, which are in turn regulated by intracellular calcium levels. atsjournals.org
The following table details some of the specific calcium signaling events modulated by 1,3-dimethylxanthine:
| Calcium Signaling Event | Effect of 1,3-Dimethylxanthine | Supporting Evidence | Reference |
| Intracellular Ca2+ Release | Induces release from the Endoplasmic Reticulum | Abolished by thapsigargin, a SERCA inhibitor. | nih.gov |
| Phospholipase C (PLC) Pathway | PLC-independent Ca2+ release | Inhibition of PLC does not alter theophylline-evoked Ca2+ rises. | nih.gov |
| Store-Operated Calcium Entry (SOCE) | Induces Ca2+ entry through store-operated channels | Inhibited by SOCE modulators like 2-APB, econazole, and SKF96365. | nih.gov |
| Ca2+-activated K+ channels | May activate maxi-K channels | Bronchodilator effect reduced by charybdotoxin, a maxi-K channel inhibitor. | atsjournals.org |
These advanced mechanistic studies are providing a more granular understanding of how 1,3-dimethylxanthine exerts its effects at the cellular level, which is critical for the rational design of new drugs and the identification of new therapeutic applications.
Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Effects
To gain a comprehensive, systems-level understanding of the biological effects of 1,3-dimethylxanthine, researchers are increasingly turning to the integration of multi-omics data. This approach involves the simultaneous analysis of different types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to create a holistic picture of cellular responses. google.comfrontiersin.org
While much of the research in this area is still emerging, the application of multi-omics to related compounds like caffeine (B1668208) provides a roadmap for future studies on 1,3-dimethylxanthine. For example, a case study on caffeine used a multi-omics approach to analyze dose-dependent and temporal changes in regulatory pathways. tandfonline.com Such studies can reveal complex networks of interactions and feedback loops that are altered by the compound.
For 1,3-dimethylxanthine, integrating multi-omics data could elucidate how its modulation of calcium signaling propagates through various cellular pathways to produce its therapeutic effects. For instance, by combining proteomics and phosphoproteomics, researchers could identify proteins whose phosphorylation status is altered downstream of calcium changes induced by theophylline. This could, in turn, be linked to transcriptomic data to see how these changes affect gene expression.
The U-BIOPRED project, which aims to collect large-scale datasets from multiple sources to better phenotype severe asthma, is an example of how multi-omics data is being used to understand complex diseases where 1,3-dimethylxanthine is used therapeutically. google.com By applying similar integrative approaches to study the effects of 1,3-dimethylxanthine directly, researchers can identify novel biomarkers of drug response and uncover previously unknown mechanisms of action.
This systems-level view is essential for moving towards personalized medicine, where treatments can be tailored based on an individual's unique molecular profile.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development, and their application to 1,3-dimethylxanthine and its derivatives is a promising area of future research. Current time information in Bangalore, IN.acs.org These computational approaches can analyze vast datasets to identify patterns, predict biological activities, and guide the design of new molecules with desired properties.
One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govfrontiersin.org QSAR models use machine learning algorithms to build quantitative relationships between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org For xanthine derivatives, QSAR models are being developed to predict their inhibitory activity against enzymes like xanthine oxidase. nih.govresearchgate.net These models can screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
AI is also being used in the de novo design of novel compounds. researchgate.net Generative AI models can learn the underlying patterns in molecular structures and generate new chemical entities with specific, targeted properties. Current time information in Bangalore, IN. This approach could be used to design novel 1,3-dimethylxanthine derivatives with enhanced selectivity for specific calcium channels or signaling pathways.
Furthermore, machine learning can be used to integrate and analyze multi-omics data, helping to identify complex biological signatures associated with the effects of 1,3-dimethylxanthine. google.com For example, ML algorithms can be trained to recognize patterns in genomic, transcriptomic, and proteomic data that predict a patient's response to theophylline treatment.
The table below highlights some of the applications of AI and ML in the context of 1,3-dimethylxanthine research:
| AI/ML Application | Description | Relevance to 1,3-Dimethylxanthine | Reference |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Can predict the activity of new xanthine derivatives as enzyme inhibitors or receptor modulators. | nih.govfrontiersin.orgresearchgate.net |
| Virtual Screening | Computationally screens large compound libraries for potential hits. | Can identify novel 1,3-dimethylxanthine derivatives that are likely to interact with calcium signaling pathways. | acs.org |
| De Novo Drug Design | Generates novel molecular structures with desired properties. | Can be used to design theophylline analogs with enhanced selectivity for specific calcium channels. | Current time information in Bangalore, IN.researchgate.net |
| Multi-Omics Data Integration | Analyzes large, complex biological datasets to identify patterns. | Can help to build a systems-level understanding of the effects of 1,3-dimethylxanthine and predict patient responses. | google.com |
The integration of AI and machine learning into the research and development pipeline for 1,3-dimethylxanthine and its derivatives holds immense potential to accelerate the discovery of new therapeutic agents and to personalize their use in the clinic.
Q & A
Q. What analytical methods are recommended for quantifying calcium content in 1,3-Dimethylxanthine calcium complexes?
Calcium quantification in such complexes often employs EDTA titration or atomic absorption spectroscopy (AAS). For EDTA titration, adjust the solution pH to ≥12 using NaOH to precipitate magnesium ions, then use murexide as an indicator for endpoint detection . For AAS, prepare a calibration curve using calcium carbonate dissolved in HCl, spiked with lanthanum chloride to suppress matrix interference, and measure absorbance at 422.7 nm . These methods are validated in pharmacopeial standards for accuracy (±5% error margin) .
Q. How is 1,3-Dimethylxanthine calcium synthesized, and what purity criteria are used in research settings?
Synthesis typically involves reacting theophylline (1,3-Dimethylxanthine) with calcium hydroxide under controlled pH. Post-synthesis, purity is assessed via HPLC with UV detection (λ = 270–275 nm) or by verifying calcium content via AAS. Pharmacopeial guidelines require ≤0.9% impurity for calcium and ≤2% for organic residues .
Q. What are the standard pharmacological assays to evaluate 1,3-Dimethylxanthine calcium’s bioactivity?
Key assays include:
- Phosphodiesterase (PDE) inhibition : Measure cAMP/cGMP levels in smooth muscle tissue homogenates using radioimmunoassay (RIA) .
- Adenosine receptor antagonism : Competitive binding assays with [³H]-adenosine in cell membranes .
- Calcium signaling modulation : Fluorescent probes (e.g., Fura-2 AM) in pancreatic acinar cells to monitor intracellular Ca²⁺ flux .
Advanced Research Questions
Q. How can researchers resolve contradictions in calcium flux data when studying 1,3-Dimethylxanthine calcium’s dual roles as a PDE inhibitor and calcium chelator?
Contradictions arise due to tissue-specific PDE isoform expression (e.g., PDE3 vs. PDE4) and varying calcium buffering capacities. To address this:
- Use isoform-specific PDE inhibitors (e.g., Cilostamide for PDE3) as controls .
- Quantify free Ca²⁺ using fluorimetry in parallel with cAMP assays to decouple PDE effects from direct calcium interactions .
- Apply compartmentalized cell models (e.g., ER-targeted Ca²⁺ sensors) to differentiate cytosolic vs. organelle-specific effects .
Q. What experimental designs are optimal for studying cross-talk between 1,3-Dimethylxanthine calcium’s HDAC activation and PDE inhibition pathways?
Advanced designs include:
- Transcriptomic profiling : RNA-seq of treated cells to identify HDAC/PDE co-regulated genes (e.g., NF-κB targets) .
- Pharmacological synergy assays : Dose-response matrices combining theophylline calcium with HDAC inhibitors (e.g., Trichostatin A) and PDE activators.
- Chromatin immunoprecipitation (ChIP) : Validate HDAC-mediated histone deacetylation at promoters of PDE-related genes .
Q. How should researchers calibrate atomic absorption spectroscopy (AAS) for trace calcium analysis in 1,3-Dimethylxanthine calcium matrices?
Calibration requires:
- Matrix-matched standards : Prepare standards with 0.1% lanthanum chloride to mimic sample ionic strength .
- Background correction : Use deuterium or Zeeman correction to minimize spectral interference from organic residues.
- Validation : Spike recovery tests (90–110%) and limit of detection (LOD) determination (typically 0.1 µg/mL for calcium) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
